molecular formula C15H19ClN4 B13865220 1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine

1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine

Cat. No.: B13865220
M. Wt: 290.79 g/mol
InChI Key: KTFYOIXNQVDTIW-UHFFFAOYSA-N
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Description

1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly the 5-HT2C receptor . This interaction can modulate neurotransmitter release and influence various physiological processes, including mood regulation and appetite control .

Comparison with Similar Compounds

1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C15H19ClN4

Molecular Weight

290.79 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine

InChI

InChI=1S/C15H19ClN4/c1-19-10-12(11-20-8-6-17-7-9-20)15(18-19)13-4-2-3-5-14(13)16/h2-5,10,17H,6-9,11H2,1H3

InChI Key

KTFYOIXNQVDTIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2Cl)CN3CCNCC3

Origin of Product

United States

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